(3R4S)-3-(4-CHLOROBENZENESULFONYL)-4-{[2-(4-METHOXYPHENOXY)ETHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE
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Overview
Description
(3R4S)-3-(4-CHLOROBENZENESULFONYL)-4-{[2-(4-METHOXYPHENOXY)ETHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE is a complex organic compound that features a combination of sulfonyl, thienyl, and phenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R4S)-3-(4-CHLOROBENZENESULFONYL)-4-{[2-(4-METHOXYPHENOXY)ETHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE typically involves multi-step organic reactions. The process may start with the preparation of the thienyl and phenoxy intermediates, followed by sulfonylation and amination steps. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the reactions under controlled conditions such as temperature and pH.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, ensuring purity through purification techniques like crystallization or chromatography, and adhering to safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thienyl or phenoxy groups.
Reduction: Reduction reactions could target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles like amines or alcohols.
Major Products
The products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or sulfides.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology
Medicine
If the compound shows pharmacological activity, it could be developed into therapeutic agents for treating various diseases.
Industry
Applications in material science, such as the development of new polymers or as a component in specialty chemicals.
Mechanism of Action
The mechanism of action for (3R4S)-3-(4-CHLOROBENZENESULFONYL)-4-{[2-(4-METHOXYPHENOXY)ETHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE would depend on its specific interactions with biological targets. This could involve binding to enzymes or receptors, altering their activity, and thereby affecting cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- {(3S,4R)-4-[(4-chlorophenyl)sulfonyl]-1,1-dioxidotetrahydro-3-thienyl}[2-(4-hydroxyphenoxy)ethyl]amine
- {(3S,4R)-4-[(4-bromophenyl)sulfonyl]-1,1-dioxidotetrahydro-3-thienyl}[2-(4-methoxyphenoxy)ethyl]amine
Uniqueness
The unique combination of functional groups in (3R4S)-3-(4-CHLOROBENZENESULFONYL)-4-{[2-(4-METHOXYPHENOXY)ETHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE may confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness can be leveraged in designing new compounds with desired properties.
Properties
IUPAC Name |
(3S,4R)-4-(4-chlorophenyl)sulfonyl-N-[2-(4-methoxyphenoxy)ethyl]-1,1-dioxothiolan-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO6S2/c1-26-15-4-6-16(7-5-15)27-11-10-21-18-12-28(22,23)13-19(18)29(24,25)17-8-2-14(20)3-9-17/h2-9,18-19,21H,10-13H2,1H3/t18-,19-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFFZCLBBUBUSGX-OALUTQOASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCNC2CS(=O)(=O)CC2S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)OCCN[C@H]2CS(=O)(=O)C[C@@H]2S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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